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Compound of Interest

Compound Name: MLT-747

Cat. No.: B609184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MLT-747, a potent

and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma

Translocation Protein 1 (MALT1). This document summarizes key quantitative data, details

relevant experimental methodologies, and visualizes the associated signaling pathways to offer

a comprehensive resource for researchers in immunology and oncology.

Core Properties of MLT-747
MLT-747 is a small molecule inhibitor that targets the MALT1 paracaspase, a key regulator of

lymphocyte activation and a therapeutic target in certain lymphomas and autoimmune

diseases.

Table 1: Quantitative Potency and Cellular Activity of
MLT-747

Parameter Value Target/System Reference

IC50 14 nM
MALT1 Protease

Activity
[1]

EC50 314 nM
Cellular MALT1-

W580S Stabilization
[1]
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Note: While a comprehensive selectivity panel for MLT-747 against a broad range of kinases

and proteases is not publicly available, a related compound, MLT-748, developed from the

same chemical scaffold, has been shown to be highly selective for MALT1, with no significant

inhibition of 22 other tested human proteases at concentrations up to 100 µM.

Mechanism of Action
MLT-747 employs an allosteric mechanism of inhibition. It binds to a specific pocket on the

MALT1 protein, the Trp580 pocket, which is distinct from the active site.[1] This binding event

locks the MALT1 protease in an inactive conformation, thereby preventing the cleavage of its

substrates.

Experimental Protocols
The following are representative protocols for the key assays used to characterize MALT1

inhibitors like MLT-747.

MALT1 Protease Biochemical Assay (Fluorogenic)
This assay quantifies the enzymatic activity of MALT1 by measuring the cleavage of a

fluorogenic substrate.

Workflow:
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Assay Preparation

Enzymatic Reaction

Signal Detection

Data Analysis

Recombinant MALT1 enzyme is diluted in assay buffer.

MALT1 enzyme and MLT-747 (or DMSO control) are pre-incubated.

MLT-747 is serially diluted to various concentrations. Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) is prepared.

Substrate is added to initiate the reaction.

The reaction is incubated at a controlled temperature (e.g., 37°C).

Fluorescence is measured at regular intervals using a plate reader (Ex/Em ~360/460 nm).

The rate of substrate cleavage is calculated.

Inhibition percentages are determined relative to the DMSO control.

IC50 values are calculated by fitting the data to a dose-response curve.

Click to download full resolution via product page

Caption: Workflow for a MALT1 biochemical assay.
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Methodology:

Reagents:

Recombinant human MALT1 enzyme.

MALT1 assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM DTT, pH 7.4).

Fluorogenic substrate (e.g., Ac-Leu-Arg-Ser-Arg-AMC).

MLT-747 stock solution in DMSO.

DMSO (vehicle control).

Procedure:

1. Add diluted MALT1 enzyme to the wells of a microplate.

2. Add serial dilutions of MLT-747 or DMSO to the wells.

3. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room

temperature.

4. Initiate the reaction by adding the MALT1 substrate.

5. Immediately begin kinetic reading of fluorescence intensity on a plate reader.

Data Analysis:

The rate of reaction is determined from the linear phase of the fluorescence curve.

The percentage of inhibition is calculated for each concentration of MLT-747 relative to the

DMSO control.

The IC50 value is determined by non-linear regression analysis of the concentration-

response curve.

Cellular MALT1 Activity Assay
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This assay measures the ability of MLT-747 to inhibit MALT1 activity within a cellular context.

Workflow:

Cell Culture and Treatment

Cell Lysis and Immunoprecipitation

In Vitro Cleavage Assay

Data Analysis

Culture appropriate cells (e.g., lymphocytes).

Treat cells with various concentrations of MLT-747.

Stimulate MALT1 activity (e.g., with PMA/Ionomycin).

Lyse the cells to release cellular proteins.

Immunoprecipitate endogenous MALT1 using a specific antibody.

Incubate the immunoprecipitated MALT1 with a fluorogenic substrate.

Measure fluorescence to determine MALT1 activity.

Calculate the inhibition of cellular MALT1 activity.

Determine the EC50 value from the dose-response curve.
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Caption: Cellular MALT1 activity assay workflow.

Methodology:

Cell Culture and Treatment:

Culture a relevant cell line (e.g., Jurkat T-cells or primary lymphocytes) under standard

conditions.

Pre-incubate cells with serial dilutions of MLT-747 for a specified time.

Stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) to activate

MALT1.

Cell Lysis and Immunoprecipitation:

Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

Clarify the cell lysates by centrifugation.

Immunoprecipitate MALT1 from the lysates using an anti-MALT1 antibody conjugated to

beads.

In Vitro Cleavage Assay:

Wash the immunoprecipitated MALT1 beads.

Resuspend the beads in MALT1 assay buffer containing the fluorogenic substrate.

Incubate and measure fluorescence as described in the biochemical assay protocol.

Data Analysis:

Determine the percentage of MALT1 inhibition at each concentration of MLT-747.

Calculate the EC50 value from the resulting dose-response curve.
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MALT1 Signaling Pathways
MLT-747's inhibition of MALT1 impacts key downstream signaling pathways, primarily the NF-

κB and JNK pathways, which are critical for lymphocyte activation and survival.

T-Cell Receptor (TCR) Signaling to NF-κB
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Caption: MALT1's role in the TCR to NF-κB pathway.
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Upon T-cell receptor (TCR) engagement, a signaling cascade leads to the activation of Protein

Kinase C theta (PKCθ). PKCθ then phosphorylates CARMA1, inducing a conformational

change that allows for the recruitment of BCL10 and MALT1 to form the CBM signalosome

complex. MALT1, as part of this complex, recruits TRAF6, which in turn activates the IKK

complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its

degradation and the subsequent translocation of NF-κB to the nucleus to initiate the

transcription of pro-inflammatory and survival genes. MLT-747 inhibits the proteolytic activity of

MALT1, thereby disrupting this signaling cascade.

MALT1-Mediated JNK Activation
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Caption: MALT1's involvement in JNK activation.
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The MALT1-containing CBM complex also plays a role in the activation of the c-Jun N-terminal

kinase (JNK) pathway. Through the recruitment of TRAF6, the CBM complex activates TAK1,

which in turn phosphorylates and activates the MAP kinase kinases (MKKs) MKK4 and MKK7.

These MKKs then phosphorylate and activate JNK. Activated JNK translocates to the nucleus

and phosphorylates transcription factors such as c-Jun, a component of the AP-1 complex,

leading to the regulation of gene expression involved in cell proliferation, differentiation, and

apoptosis. Inhibition of MALT1 by MLT-747 can attenuate this pathway.

Conclusion
MLT-747 is a potent and selective allosteric inhibitor of MALT1 with demonstrated biochemical

and cellular activity. Its mechanism of action, involving the stabilization of an inactive

conformation of MALT1, provides a distinct approach to targeting this key immunological and

oncological protein. The provided experimental frameworks and pathway diagrams offer a

foundational understanding for further research and development involving MLT-747 and other

MALT1 inhibitors. Further studies are warranted to fully elucidate the comprehensive selectivity

profile and the full therapeutic potential of this compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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